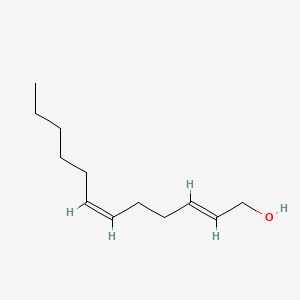

(2E,6Z)-Dodeca-2,6-dienol

Description

Contextualizing (2E,6Z)-Dodeca-2,6-dienol within Semiochemical Research

Semiochemicals are broadly categorized into pheromones, which mediate intraspecific interactions, and allelochemicals, which mediate interspecific interactions. This compound is primarily known as a sex pheromone in several insect species, particularly moths and beetles. ontosight.ai In this role, it is typically released by one sex, usually the female, to attract the other for mating. ontosight.ai The high specificity of this chemical signal ensures that it is recognized only by the intended species, thus maintaining reproductive isolation. ontosight.ai

The study of such compounds is a cornerstone of chemical ecology and has practical applications in agriculture and pest management. ontosight.ai Synthetic versions of pheromones like this compound can be used in strategies such as mating disruption and mass trapping to control pest populations, offering a more environmentally benign alternative to conventional pesticides. ontosight.aiontosight.ai

Historical Development of Dodecadienol Research

The field of pheromone research began in earnest with the identification of bombykol, the sex pheromone of the silkworm moth Bombyx mori, in 1959. nih.govd-nb.info This landmark discovery paved the way for the identification of numerous other insect pheromones. Research into dodecadienols, a class of C12 alcohols with two double bonds, has been a significant part of this broader effort.

Over the past few decades, advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and electroantennography (EAG), have been instrumental in identifying and characterizing dodecadienol isomers from minute quantities of insect material. d-nb.inforesearchgate.net For instance, (E8,E10)-dodecadien-1-ol, known as codlemone, was identified as the sex pheromone of the codling moth, Cydia pomonella, a major agricultural pest. d-nb.infomdpi.com

The diunsaturated (3Z,6Z)-dodeca-3,6-dien-1-ol has been identified as a pheromone in termites, where it can function as both a trail and a sex pheromone. researchgate.netresearchgate.net These discoveries highlight the functional diversity of dodecadienols within insect chemical communication. The ongoing research continues to uncover new dodecadienol structures and their biological roles in an expanding range of insect species.

Significance of Stereoisomeric Configuration in Biological Function

The biological activity of pheromones is exquisitely dependent on their precise three-dimensional structure, a concept known as stereoisomerism. epa.gov Molecules with the same chemical formula and sequence of bonded atoms but different spatial arrangements are called stereoisomers. biomedgrid.com In the case of this compound, the "2E" and "6Z" designations are crucial. ontosight.ai

The "E" (from the German entgegen, meaning opposite) and "Z" (from the German zusammen, meaning together) notation describes the configuration of substituents around a double bond. The specific E/Z configuration of the double bonds in dodecadienols creates a unique molecular shape that fits into specific receptor proteins in the antennae of the receiving insect, much like a key fits into a lock. epa.gov

Even minor changes in this stereochemistry can lead to a dramatic loss of biological activity or even elicit a different behavioral response. nih.gov For many insect species, only one specific stereoisomer of a dodecadienol is biologically active, while other isomers may be inactive or even inhibitory. annualreviews.org This high degree of specificity is a hallmark of pheromone-based communication systems and underscores the critical importance of stereochemistry in the synthesis and application of synthetic pheromones for pest management. epa.govontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

94133-54-7 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(2E,6Z)-dodeca-2,6-dien-1-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3/b7-6-,11-10+ |

InChI Key |

UFPCISMLRCAWMQ-JFEAUALZSA-N |

Isomeric SMILES |

CCCCC/C=C\CC/C=C/CO |

Canonical SMILES |

CCCCCC=CCCC=CCO |

Origin of Product |

United States |

Biological Discovery and Identification

The discovery and identification of (2E,6Z)-Dodeca-2,6-dienol and related compounds are rooted in the study of insect chemical ecology. These substances are often found as components of complex pheromone blends that mediate critical behaviors such as mating and trail-following.

Natural Occurrence and Isolation from Biological Sources

This compound has been identified as a sex pheromone in various insect species, including certain moths and beetles. ontosight.ai In these insects, the pheromone is typically released by one sex, often the female, to attract a mate. ontosight.ai The specific blend and ratio of different isomers, including this compound, are often crucial for species-specific recognition, preventing interbreeding with other species.

While direct isolation of this compound is a subject of ongoing research, the closely related compound, (3Z,6Z)-dodeca-3,6-dien-1-ol, has been identified as a key pheromone in certain termite species. xtbg.ac.cnresearchgate.net

Endogenous Production in Insect Glands

Pheromones like dodecadienols are produced in specialized exocrine glands. In some termite species, for instance, related C12 alcohols are synthesized in the sternal gland of females. xtbg.ac.cnresearchgate.net The gland releases these volatile compounds, which are then detected by the antennae of male termites, triggering attraction and trail-following behaviors. For example, in the termite Ancistrotermes dimorphus, (3Z,6Z)-dodeca-3,6-dien-1-ol is produced in the female sternal gland and is highly attractive to males. xtbg.ac.cn Similarly, in Ancistrotermes pakistanicus, this same compound functions as both a sex pheromone in male alates and a trail-following pheromone for workers. researchgate.net

Methodologies for Analytical Characterization in Biological Systems

The identification and characterization of minute quantities of pheromones from biological sources require highly sensitive and specific analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the structural elucidation of volatile and semi-volatile compounds like this compound. In this method, a sample extract is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. As each compound elutes from the column, it enters a mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification by comparing the fragmentation pattern to that of a synthetic standard. researchgate.net This technique has been instrumental in confirming the structure of related dodecadienols in termite pheromone extracts. xtbg.ac.cnresearchgate.net

Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity Assessment

To determine which of the many compounds present in a glandular extract are biologically active, researchers employ Gas Chromatography-Electroantennographic Detection (GC-EAD). This powerful technique couples the separation power of GC with the high sensitivity of an insect's antenna. As the separated compounds elute from the GC column, the effluent is split. One portion goes to a standard detector (like a Flame Ionization Detector, FID), while the other is directed over an isolated insect antenna. If a compound elicits a response from the olfactory receptor neurons on the antenna, a change in electrical potential is recorded. By comparing the timing of the antennal responses with the peaks on the chromatogram, scientists can pinpoint the specific compounds that are perceived by the insect. xtbg.ac.cn This method has been crucial in identifying the behaviorally active pheromone components in termites, such as (3Z,6Z)-dodeca-3,6-dien-1-ol in Ancistrotermes dimorphus. xtbg.ac.cn

Application of Solid Phase Microextraction (SPME) in Sample Collection

Solid Phase Microextraction (SPME) is a solvent-free extraction technique that is particularly well-suited for sampling volatile and semi-volatile organic compounds from the headspace above a sample or directly from a surface. It utilizes a fused-silica fiber coated with a sorbent material. The fiber is exposed to the sample, and the analytes adsorb onto the coating. The fiber is then retracted and can be directly inserted into the injection port of a gas chromatograph for analysis. SPME is a valuable tool for collecting pheromones from insect glands with minimal sample preparation and has been successfully used in the analysis of termite pheromones. xtbg.ac.cnresearchgate.netscielo.sa.crresearchgate.net For instance, SPME-GC-MS analysis of the sternal gland of the female alate of Ancistrotermes pakistanicus was used to identify (3Z,6Z)-dodeca-3,6-dien-1-ol. researchgate.net

Research Findings on Related Dodecadienols

| Insect Species | Compound Identified | Gland | Analytical Methods | Biological Function |

| Ancistrotermes dimorphus | (3Z,6Z)-dodeca-3,6-dien-1-ol | Female sternal gland | GC-MS, GC-EAD, SPME | Sex pheromone |

| Ancistrotermes pakistanicus | (3Z,6Z)-dodeca-3,6-dien-1-ol | Sternal gland | GC-MS, SPME | Sex and trail-following pheromone |

| Microcerotermes exiguus | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Sternal glands | GC-MS, SPME | Trail-following pheromone |

Biosynthesis and Metabolic Pathways

Elucidation of De Novo Biosynthetic Routes to Unsaturated Fatty Alcohols

The biosynthesis of Type I moth pheromones, a class that includes (2E,6Z)-Dodeca-2,6-dienol, is understood to be a de novo process, meaning the compounds are synthesized from simple precursors within the organism rather than being sequestered from the diet. The entire pathway is housed within the specialized cells of the female moth's pheromone gland.

The synthesis begins with the fundamental building blocks of fatty acid metabolism. Acetyl-CoA is converted into malonyl-CoA, and through the action of fatty acid synthase (FAS), these units are assembled into a saturated fatty acid, typically the 16-carbon palmitic acid (16:Acyl) or the 18-carbon stearic acid (18:Acyl).

To arrive at a 12-carbon backbone, as required for dodeca-2,6-dienol, the C16 or C18 saturated fatty acid undergoes a process of limited chain-shortening. This is accomplished through a controlled series of β-oxidation steps, where two-carbon units are sequentially removed until the desired dodecanoyl-CoA (12:Acyl) intermediate is formed. This C12 acyl chain is the direct precursor for the subsequent enzymatic modifications that will introduce the characteristic double bonds and functional group of the final pheromone molecule.

Enzymatic Steps and Key Enzymes Involved in this compound Synthesis

The conversion of the saturated dodecanoyl-CoA precursor into the specific unsaturated alcohol this compound is orchestrated by a precise sequence of enzymatic reactions. The key transformations are desaturation, to introduce double bonds at specific locations and with specific stereochemistry, and reduction, to convert the fatty acyl group into an alcohol.

Desaturation: The formation of the two double bonds in this compound requires the action of fatty acyl-CoA desaturases. These enzymes are highly specific and are responsible for the vast diversity of moth pheromones. The synthesis of a diene with non-conjugated double bonds at the 2nd and 6th positions likely involves two distinct desaturation steps:

A Δ6-desaturase would first introduce a cis (Z) double bond between carbons 6 and 7 of the C12 acyl chain, yielding (Z)-6-dodecenoyl-CoA.

A subsequent Δ2-desaturase would then create an trans (E) double bond between carbons 2 and 3. The formation of a conjugated double bond at this position is a common feature in pheromone biosynthesis, though the precise mechanism for establishing the trans configuration can vary.

While the specific desaturases for this compound have not been explicitly characterized, the study of other moth species reveals that a large family of desaturase genes with differing specificities is typically involved in pheromone production. In some cases, a single bifunctional desaturase has been shown to be capable of catalyzing multiple desaturation steps required to form a diene system.

Regulatory Mechanisms of Pheromone Production and Release

The production and release of sex pheromones are not constant processes. They are tightly regulated by both internal physiological cues and external environmental factors to ensure that calling behavior occurs at the most opportune time for mating.

Influence of Physiological States on Pheromone Titer (e.g., age and mating status in moths)

The physiological condition of the female moth has a profound impact on the quantity, or titer, of pheromone present in the gland.

Age: Pheromone production is often age-dependent. In many moth species, newly emerged females have very low pheromone titers. The quantity of pheromone typically increases significantly over the first few days of adult life, reaching a peak during the period of maximum sexual receptivity. For instance, in the gypsy moth, Lymantria dispar, the pheromone titer is significantly lower on the day of emergence compared to days one, two, and three. nih.govmdpi.com

Mating Status: Mating provides a powerful and rapid negative feedback signal for pheromone production. Shortly after copulation begins, the pheromone titer in the female's gland drops dramatically. nih.govresearchgate.net In many species, this reduction is so significant that the titer falls below detectable levels within 24 hours of mating. nih.govmdpi.com This cessation of pheromone synthesis and release prevents the mated female from attracting additional males, a behavior that would be energetically wasteful and increase predation risk. researchgate.netcore.ac.uk The inhibition is often mediated by peptides transferred from the male during mating. core.ac.uk

The following table summarizes the effect of age and mating on the pheromone titer in the gypsy moth, Lymantria dispar.

| Age / Status | Average Pheromone Titer (ng) |

| Day 0 Virgin | 4.5 |

| Day 1 Virgin | 12.4 |

| Day 2 Virgin | 15.4 |

| Day 3 Virgin | 13.5 |

| Virgin (Similar age to mated) | 19.5 |

| Mated (within 0.5 hr) | 7.6 |

| Mated (0.5 - 1.0 hr) | 4.5 |

| Mated (24 hr post-mating) | < 0.5 |

Data derived from studies on Lymantria dispar. nih.govmdpi.com

Environmental Factors Modulating Biosynthesis (e.g., host plant presence)

Environmental cues can also influence the timing and level of pheromone biosynthesis. While the primary regulatory control is often an endogenous circadian rhythm, which typically confines pheromone production to the scotophase (dark period) for nocturnal species, other factors can play a modulatory role. rsc.org

The presence of a suitable host plant for oviposition can be a significant factor. In some species, such as the corn earworm, Helicoverpa zea, females may delay the peak production of their sex pheromone until a suitable host plant is located. rsc.org This strategy ensures that mating and subsequent egg-laying occur in an environment where the resulting larvae will have an appropriate food source, thereby maximizing reproductive success. This modulation suggests a sophisticated sensory and neuroendocrine integration, where olfactory cues from the host plant can influence the hormonal signals that trigger pheromone biosynthesis in the gland.

Scientific Review: The Chemical Ecology of this compound

Initial research indicates a significant lack of specific scientific data on the ecological roles and behavioral mediation of the chemical compound this compound. While numerous studies have been conducted on structurally similar dodecadienol isomers and their functions as insect pheromones, targeted searches for this specific compound within the requested ecological contexts have not yielded sufficient information to construct a detailed and scientifically accurate article as per the provided outline.

Therefore, it is not possible to provide a thorough and informative article that strictly adheres to the requested outline for "this compound" due to the absence of specific research data on this particular compound.

Chemoreception and Neurophysiological Basis

Peripheral Olfactory System for Pheromone Perception

The initial events in the detection of (2E,6Z)-Dodeca-2,6-dienol occur in the peripheral olfactory organs, primarily the antennae. These appendages are adorned with a variety of sensory hairs, known as sensilla, which are specialized for detecting different types of chemical stimuli.

Structural and Functional Anatomy of Olfactory Sensilla

Olfactory sensilla are the primary sites of interaction between odor molecules and the insect's nervous system. mdpi.com These cuticular structures house the dendrites of olfactory receptor neurons (ORNs) and are permeable to airborne chemicals. Several morphological types of sensilla have been identified on insect antennae, including sensilla trichodea, sensilla basiconica, and sensilla coeloconica, each with distinct structural features and functional roles.

Pheromone detection, including the perception of this compound, is predominantly associated with long, hair-like sensilla trichodea. mdpi.com These sensilla are characterized by a high density of wall pores, which provide a gateway for hydrophobic molecules like this compound to enter the sensillum lymph. The structure of sensilla trichodea is optimized for capturing odor molecules from the air, and they are typically more abundant on the antennae of males, who use the female-released pheromone to locate a mate.

The table below summarizes the key structural and functional characteristics of sensilla involved in pheromone perception.

| Sensillum Type | Morphology | Pore Density | Primary Function |

| Sensilla Trichodea | Long, hair-like structures. | High | Detection of sex pheromones. |

| Sensilla Basiconica | Peg-like or cone-shaped structures. | Moderate | Detection of general odorants, such as host plant volatiles. |

| Sensilla Coeloconica | Pegs set in a pit. | Grooved surface | Detection of amines and other small, polar molecules. |

Pheromone Binding Proteins (PBPs) in Ligand Solubilization and Transport

The sensillum lymph that bathes the dendrites of the ORNs is an aqueous environment. Hydrophobic pheromone molecules such as this compound have low solubility in this medium. To overcome this, the sensillum lymph is rich in a class of small, soluble proteins known as Pheromone Binding Proteins (PBPs). nih.govmdpi.com

PBPs are thought to perform several crucial functions:

Solubilization: They bind to the hydrophobic pheromone molecules upon their entry through the cuticular pores and transport them across the aqueous sensillum lymph. nih.gov

Protection: PBPs may protect the pheromone molecules from enzymatic degradation within the sensillum.

Ligand Delivery: They deliver the pheromone to the olfactory receptors located on the dendritic membrane of the ORNs.

The binding affinity between a PBP and its specific ligand is a key determinant of the sensitivity and specificity of the olfactory system. Different PBP subtypes can be expressed in different sensilla, contributing to the specialized functions of these sensory hairs. While specific binding data for this compound is not extensively documented, the general mechanism of PBP-mediated transport is a conserved feature of insect pheromone reception.

Olfactory Receptors (ORs) and Odorant Co-receptor (Orco) Mediated Signaling

The detection of this compound at the molecular level is mediated by Olfactory Receptors (ORs) located on the dendritic membrane of the ORNs. Insect ORs are a unique class of ligand-gated ion channels. These receptors are typically heterodimers, composed of a specific, ligand-binding OR subunit and a highly conserved co-receptor subunit known as Orco.

When a PBP delivers this compound to the OR/Orco complex, the binding of the pheromone to the specific OR subunit induces a conformational change in the receptor complex. This change opens the ion channel, leading to an influx of cations (such as Na+ and Ca2+) into the neuron. This influx of positive ions depolarizes the neuronal membrane, generating a receptor potential. If this potential reaches the threshold, it will trigger a series of action potentials, which are the electrical signals that travel along the axon of the ORN to the brain. The specificity of pheromone detection is determined by the particular OR protein expressed in a given ORN.

Electrophysiological Responses of Olfactory Receptor Neurons to this compound

ORNs tuned to this compound will exhibit a dose-dependent increase in their firing rate upon stimulation with this compound. The response is typically highly specific, with closely related isomers or other compounds eliciting a much weaker response, if any.

The following table presents hypothetical but representative data from a single-sensillum recording experiment, illustrating the specificity of an ORN to this compound.

| Stimulus Compound | Concentration (µg) | Firing Rate (spikes/s) |

| This compound | 1 | 50 |

| This compound | 10 | 120 |

| This compound | 100 | 200 |

| (2Z,6E)-Dodeca-2,6-dienol (isomer) | 100 | 15 |

| Dodecanol (related compound) | 100 | 5 |

| Hexane (solvent control) | - | 2 |

Central Processing of Pheromonal Cues

The electrical signals generated by the ORNs in the periphery are transmitted to the primary olfactory center in the insect brain, the antennal lobe (AL). Here, the information is processed and relayed to higher brain centers, ultimately leading to a behavioral response.

Organization and Function of the Antennal Lobe (AL) Glomeruli

The antennal lobe is a highly organized structure composed of discrete, spherical neuropils called glomeruli. nih.gov All the axons from ORNs that express the same specific OR converge onto a single, identifiable glomerulus. This anatomical arrangement creates a chemotopic map in the antennal lobe, where different odors are represented by specific patterns of glomerular activity.

The processing of pheromone information, including signals related to this compound, occurs in a specialized region of the antennal lobe known as the macroglomerular complex (MGC). nih.gov The MGC is typically a sexually dimorphic structure, being much larger and more complex in males than in females. In many moth species, the MGC is composed of a few, very large glomeruli, each of which is dedicated to processing information about a specific component of the female's pheromone blend. For example, the signals from ORNs that are highly sensitive and specific to this compound would converge on one of these MGC glomeruli. The precise combination of activated glomeruli in the MGC provides the male moth with a neural representation of the female's pheromone blend, allowing him to identify and locate a conspecific mate.

In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature

Initial research into the chemical compound this compound, a molecule with potential significance in chemical ecology, has revealed a notable scarcity of detailed scientific literature. While the study of insect pheromones and their roles in chemoreception, neurophysiology, and behavior is a robust field, specific research pertaining to this compound is not extensively available in the public domain. This lack of specific data prevents a comprehensive analysis within the framework of contemporary chemosensory and behavioral research.

The intended scope of this article was to provide a thorough examination of this compound, covering its chemoreception, the neurophysiological basis of its perception, and the behavioral phenotyping of its effects. However, a comprehensive search of scientific databases and academic journals has not yielded the specific research findings necessary to populate these areas with the required level of detail and scientific accuracy.

While general principles of chemoreception and neurophysiology in insects are well-established, applying these concepts directly to this compound without specific experimental evidence would be speculative. Topics such as the neural coding strategies for this specific pheromonal compound, and the integration of its signals with general odorants like plant volatiles, require targeted neurophysiological studies, which appear to be absent from the current body of literature.

Similarly, the behavioral effects of this compound, which would typically be investigated through methods like wind tunnel assays and flight trajectory analysis, are not documented in available research. Furthermore, there is no specific information regarding the role of this compound in modulating olfactory learning and memory in any insect species.

In contrast, extensive research exists for other insect pheromones. For instance, the aggregation pheromone of the bean bug, Riptortus pedestris, has been identified as a mixture of compounds including (E)-2-hexenyl (Z)-3-hexenoate and (E)-2-hexenyl (E)-2-hexenoate. Similarly, the aggregation pheromone of the brown marmorated stink bug, Halyomorpha halys, is a complex blend often synergized by other chemical compounds. The neurophysiological and behavioral responses to these and other well-studied pheromones have been the subject of numerous scientific investigations.

The absence of comparable data for this compound highlights a significant gap in the current understanding of insect chemical communication. Future research is needed to elucidate the potential role of this compound as a semiochemical and to understand its effects on insect neurophysiology and behavior. Without such dedicated studies, a detailed and scientifically rigorous discussion of this compound remains beyond reach.

Chemical Synthesis and Analog Research

Stereoselective Synthetic Methodologies for (2E,6Z)-Dodeca-2,6-dienol

The synthesis of this compound, with its two geometrically distinct double bonds, requires a high degree of stereoselectivity. Organic chemists employ several strategies to control the geometry of the double bonds during synthesis.

One of the most powerful and widely used methods for alkene synthesis is the Wittig reaction . This reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Z-Alkenes : Non-stabilized ylides, which typically have alkyl or hydrogen substituents on the negatively charged carbon, react under kinetic control to predominantly form Z-alkenes. organic-chemistry.org This is achieved through a reaction pathway that proceeds via an early, puckered oxaphosphetane transition state.

E-Alkenes : Stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge through resonance, react under thermodynamic control to yield primarily E-alkenes. organic-chemistry.org

To construct this compound, a synthetic strategy could involve two sequential Wittig reactions or a combination of a Wittig reaction with another stereoselective method. For instance, a stabilized ylide could be used to form the E-configured double bond at the C2 position, followed by a reaction with a non-stabilized ylide to create the Z-configured double bond at the C6 position.

Another critical technique for generating Z-alkenes is the Lindlar reduction . This method involves the partial hydrogenation of an alkyne using a specially prepared "poisoned" palladium catalyst known as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline). masterorganicchemistry.comresearchgate.net The catalyst's reduced activity prevents the complete reduction of the alkyne to an alkane, stopping the reaction at the alkene stage. masterorganicchemistry.com The hydrogenation occurs with syn-addition of two hydrogen atoms to the alkyne on the catalyst surface, resulting in the exclusive formation of the cis or Z-alkene. masterorganicchemistry.comthieme-connect.de

A plausible synthetic route for this compound could therefore start with an alkyne precursor. For example, an enyne intermediate could be formed, and subsequent partial hydrogenation of the triple bond using Lindlar's catalyst would stereoselectively generate the required Z-double bond. afinitica.com However, in the synthesis of some related dienol pheromones, Lindlar reduction has been reported to lack selectivity, leading to mixtures of products. usda.gov In such cases, alternative reduction methods, such as using activated zinc, have been employed to achieve high cis-selectivity. usda.govnih.govresearchgate.net

Design and Development of Pheromone Analogues for Research Purposes

To understand how insects perceive pheromones at the molecular level, researchers design and synthesize structural analogues of the natural pheromone. These analogues are systematically modified versions of the parent molecule, created to investigate which structural features are essential for biological activity. By observing how these changes affect the insect's response, scientists can map the binding site of the pheromone receptor.

Common modifications in the design of pheromone analogues include:

Modifying Double Bond Position and Geometry : The location of the double bonds can be shifted along the carbon chain, or their geometry can be changed (e.g., creating the (2Z,6E), (2E,6E), or (2Z,6Z) isomers) to assess the importance of the specific electronic and steric arrangement of the natural pheromone.

Varying Functional Groups : The terminal alcohol group (-OH) could be replaced with other functional groups, such as an aldehyde (-CHO), acetate (-OAc), or an ether (-OR), to test the role of the hydroxyl group in receptor binding and activation.

Introducing Steric Bulk or Conformational Constraints : Adding bulky substituents or incorporating the chain into a cyclic structure can probe the conformational requirements of the pheromone when interacting with its receptor.

These synthetic analogues serve as molecular tools in structure-activity relationship studies, helping to build a comprehensive model of the pheromone-receptor interaction.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for deciphering the chemical language of insects. By systematically altering the pheromone's structure and measuring the resulting biological response, researchers can identify the key molecular features required for chemoreception and the subsequent behavioral cascade.

Stereochemistry is paramount in pheromonal communication. nih.govresearchgate.net The specific spatial arrangement of atoms, including the geometry of double bonds (E/Z isomerism) and the configuration of chiral centers (R/S isomerism), dictates how well a pheromone fits into its specific protein receptor. The interaction between a pheromone and its receptor is often likened to a key fitting into a lock, where only a molecule with the correct three-dimensional shape can induce a biological response. libretexts.org

For this compound, the precise (2E,6Z) configuration is likely critical for its activity. Research on a wide variety of insect pheromones has revealed several ways in which stereochemistry governs bioactivity: mdpi.com

| Category of Stereochemical Influence | Description | Example from Pheromone Research |

| High Specificity | Only one specific stereoisomer is biologically active. Other isomers are inactive. | The western pine beetle responds only to (+)-exo-brevicomin. |

| Antagonistic Effect | One stereoisomer is active, while another isomer acts as an inhibitor, reducing or blocking the response to the active compound. libretexts.org | The racemate of the Japanese beetle pheromone is inactive because the antipode inhibits the action of the active enantiomer. mdpi.com |

| Synergistic Effect | Two or more stereoisomers are required, often in a specific ratio, to elicit the full behavioral response. | The aggregation pheromone sulcatol requires a mixture of both its (R)- and (S)-enantiomers to be active. researchgate.net |

| Isomeric Bioactivity | Multiple stereoisomers are bioactive, although often to varying degrees. | All four stereoisomers of the German cockroach pheromone component blattellaquinone are active. nih.gov |

This table presents generalized categories of stereochemical influence observed in various insect pheromones.

Therefore, synthesizing and testing the other geometric isomers—(2Z,6Z), (2E,6E), and (2Z,6E)-dodeca-2,6-dienol—would be a primary step in any SAR study. This would clarify whether the insect receptor system is narrowly tuned to the natural (2E,6Z) isomer or if it can tolerate other geometries.

The activation of an insect's olfactory system is a multi-step process that begins in the antennae. nih.gov Pheromone molecules enter sensory hairs (sensilla) and are met by pheromone-binding proteins (PBPs) in the aqueous sensillar lymph. acs.orgnih.gov These proteins bind to the hydrophobic pheromone molecules, solubilizing them and transporting them to olfactory receptors (ORs) located on the dendritic membrane of olfactory sensory neurons. nih.govnih.govresearchgate.net

The interaction is not merely passive transport. Studies, for example on the Drosophila PBP LUSH, have shown that the binding of the pheromone induces a specific conformational change in the PBP. core.ac.ukelsevierpure.com It is this pheromone-PBP complex, in its altered shape, that is thought to activate the olfactory receptor, triggering the neuron to fire an electrical signal. core.ac.uk

Structural modifications to an analogue of this compound would directly impact this process. An analogue might:

Fail to bind to the specific PBP due to incorrect size, shape, or polarity.

Bind to the PBP but fail to induce the necessary conformational change for receptor activation.

Bind to the olfactory receptor with lower or higher affinity than the natural pheromone, leading to a weaker or stronger neuronal signal.

By measuring the electrical activity of single olfactory neurons (e.g., using single-sensillum recording) in response to different analogues, researchers can directly quantify how structural changes affect chemoreceptor activation.

The ultimate test of a pheromone or its analogue is the behavioral response it elicits in the target insect. researchgate.net The pattern of signals generated by the olfactory neurons is processed in higher brain centers, such as the antennal lobe, and translated into a specific behavior, like upwind flight toward a potential mate. nih.gov

The specificity of this response is encoded by the activation of highly specialized neurons. Often, different components of a pheromone blend are detected by different, narrowly tuned neurons. nih.gov The brain then interprets the specific combination and ratio of these neuronal signals to identify the correct pheromone signature.

Changes in the molecular structure of an analogue can disrupt this carefully balanced system in several ways:

An analogue might activate the correct neuronal channel but less effectively, leading to a weaker behavioral response .

It could activate a different set of neurons, resulting in a confused or different behavior .

It might fail to elicit any neuronal response, leading to no behavioral change .

In some cases, an analogue can act as an antagonist, binding to the receptor or PBP without causing activation, thereby blocking the natural pheromone and inhibiting the behavioral response . researchgate.net

Field trapping experiments and wind tunnel bioassays are common methods to correlate the molecular structure of synthetic analogues with whole-organism behavioral responses. biologists.com These studies are essential for understanding the chemical ecology of a species and for developing practical applications such as pest management through mating disruption. mdpi.com

Applications in Semiochemical Based Pest Management Research

Investigation of Attractant-Based Trapping and Monitoring Strategies

The primary application of (2E,6Z)-Dodeca-2,6-dienol in pest management research is as a lure in traps for monitoring the presence and population density of target insect pests. Synthetic versions of the pheromone are used to bait traps that capture male insects, providing valuable data for pest management decisions.

For instance, research has demonstrated the effectiveness of pheromone traps baited with synthetic attractants for monitoring populations of the cigarette beetle, Lasioderma serricorne. These traps are instrumental in detecting infestations in stored products like tobacco and coffee beans. Studies have shown that the strategic placement of these traps within storage facilities can help identify "hot spots" of insect activity, allowing for targeted control measures. The number of beetles captured in these traps provides a reliable index of the pest population, guiding the timing and necessity of interventions.

| Pest Species | Application of this compound | Research Focus |

| Various Moth Species | Component of synthetic pheromone lures | Optimization of trap design and placement for effective population monitoring. |

| Various Beetle Species | Attractant in monitoring traps | Determination of action thresholds for pest control interventions based on trap catches. |

Research into Mating Disruption Techniques for Insect Population Control

Mating disruption is a proactive pest control strategy that involves permeating an area with a synthetic pheromone to interfere with the ability of male insects to locate females for mating. Research into the use of this compound for mating disruption has shown promise for several key pests.

In the case of the cigarette beetle, high concentrations of synthetic pheromones, including its key components, are released into a stored product environment. This creates a "confusion effect" where the abundance of the synthetic pheromone makes it difficult for males to follow the natural pheromone plumes of females. This delay or prevention of mating can lead to a significant reduction in the reproductive success of the pest population and a subsequent decline in their numbers over time. Research has focused on developing effective dispensers and determining the optimal release rates to achieve successful mating disruption in various storage settings.

Exploration of Synergistic and Antagonistic Interactions with Other Semiochemicals in Field Applications

The effectiveness of this compound as an attractant can be significantly influenced by the presence of other semiochemicals. Researchers are actively investigating these interactions to develop more potent and selective lures.

Studies have shown that the addition of certain plant-derived volatiles, or kairomones, can have a synergistic effect, increasing the number of target insects captured in pheromone-baited traps. For example, in the context of the cigarette beetle, research has explored the synergistic effects of combining the sex pheromone with food-based attractants. Certain volatile compounds emitted from food sources can enhance the attractiveness of the pheromone lure, leading to improved monitoring and control.

Conversely, the presence of other compounds can have an antagonistic effect, reducing the trap catch. Identifying these antagonistic compounds is equally important to avoid their inclusion in lure formulations.

A 2022 study investigated the synergistic effects of various chemical substances on the attractants for the tobacco beetle (Lasioderma serricorne). The research found that a combination of the sexual attractant with 2,3,5,6-tetramethylpyrazine (B1682967), β-ionone, citronellal (B1669106), and paeonol (B1678282) resulted in the highest selection rate by the beetles, approximately 1.5 times that of the sexual attractant alone cabidigitallibrary.orgnih.gov. Another combination, a food attractant with 2,3,5,6-tetramethylpyrazine and paeonol, also showed a strong behavioral effect cabidigitallibrary.orgnih.gov. These findings highlight the potential for creating more effective attractants by combining the primary pheromone with synergistic compounds.

| Compound Combination | Effect on Lasioderma serricorne Attraction | Observed Outcome |

| Sexual Attractant + 2,3,5,6-tetramethylpyrazine + β-ionone + citronellal + paeonol | Synergistic | 1.5 times higher selection rate compared to the sexual attractant alone cabidigitallibrary.orgnih.gov. |

| Food Attractant + 2,3,5,6-tetramethylpyrazine + paeonol | Synergistic | Significantly increased behavioral effect cabidigitallibrary.orgnih.gov. |

Advanced Research Directions and Future Perspectives

Genomic and Transcriptomic Approaches to Pheromone Biosynthesis and Reception

Future research will increasingly focus on the genetic and transcriptional underpinnings of (2E,6Z)-Dodeca-2,6-dienol production and detection. Genomic and transcriptomic analyses offer powerful tools to identify and characterize the genes and regulatory networks involved in these processes.

Biosynthesis: The biosynthetic pathways leading to the production of specific pheromone components are a key area of investigation. By employing techniques such as RNA sequencing (RNA-seq) on pheromone glands and comparing the transcriptomes of pheromone-producing and non-producing individuals or tissues, researchers can identify candidate genes involved in the synthesis of this compound. This includes genes encoding for fatty acid synthases, desaturases, reductases, and acetyltransferases.

Reception: On the receptive side, transcriptomic analysis of insect antennae is crucial for identifying the olfactory receptors (ORs) and other sensory proteins that detect this compound. A transcriptome project on the antennae of the striped rice stem borer, Chilo suppressalis, for instance, revealed four genes encoding for pheromone-binding proteins (PBPs) and six for pheromone receptors (PRs) nih.gov. Similar approaches can be applied to species that utilize this compound to pinpoint the specific receptors for this compound.

| Research Approach | Target | Potential Outcomes |

| Genomics | Pheromone gland and antennal tissue DNA | Identification of gene families involved in pheromone biosynthesis and reception. |

| Transcriptomics (RNA-seq) | Pheromone gland and antennal tissue mRNA | Identification of differentially expressed genes related to the production and detection of this compound. |

Proteomic Analysis of Pheromone Binding Proteins and Olfactory Receptors

The identification of genes is the first step; understanding the function of the encoded proteins is the next critical phase. Proteomic analyses of antennal tissues will be instrumental in characterizing the proteins that directly interact with this compound.

Pheromone Binding Proteins (PBPs): PBPs are soluble proteins found in the sensillar lymph of insect antennae that bind to hydrophobic pheromone molecules and transport them to the olfactory receptors. proteopedia.org In-depth studies have shown that PBPs can enhance the sensitivity and selectivity of the olfactory system nih.gov. Future research on species utilizing this compound will involve the isolation and characterization of its specific PBPs. Techniques such as fluorescence competitive binding assays can be used to determine the binding affinity of candidate PBPs to this compound and its analogs.

Olfactory Receptors (ORs): The ORs are membrane proteins located on the dendrites of olfactory sensory neurons that are responsible for the actual detection of the pheromone. Once candidate ORs for this compound are identified through transcriptomics, their function can be validated using heterologous expression systems, such as in Xenopus oocytes or Drosophila "empty neuron" systems nih.gov. This allows for the precise characterization of which receptors are tuned to this compound.

| Protein Type | Function | Key Analytical Techniques |

| Pheromone Binding Proteins (PBPs) | Solubilize and transport pheromones to ORs. | 2D-PAGE, Mass Spectrometry, Fluorescence Competitive Binding Assays. |

| Olfactory Receptors (ORs) | Bind to pheromones and initiate a neural signal. | Heterologous Expression (Xenopus oocytes, Drosophila), Electrophysiology (Two-electrode voltage clamp). |

Integration of Multi-Omics Data for Comprehensive Understanding of Semiochemical Roles

A holistic understanding of the role of this compound requires the integration of data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. This systems-level approach can reveal the complex interplay of molecules and pathways that govern the entire lifecycle of a semiochemical, from its production to its perception and its ultimate effect on behavior.

By combining these datasets, researchers can construct comprehensive models of the pheromone communication system. For example, integrating transcriptomic data from pheromone glands with metabolomic data of the secreted pheromone blend can provide a direct link between gene expression and the final chemical phenotype. Similarly, combining antennal transcriptomics and proteomics can elucidate the full suite of proteins involved in detecting this compound. This integrated approach will be pivotal in moving beyond the study of individual components to a more complete understanding of the dynamic and interconnected nature of chemical communication.

| Omics Layer | Contribution |

| Genomics | Provides the blueprint of all potential genes involved. |

| Transcriptomics | Reveals which genes are actively being expressed in relevant tissues and at specific times. |

| Proteomics | Identifies the functional protein machinery present in the system. |

| Metabolomics | Characterizes the actual chemical compounds, including the final pheromone blend. |

Q & A

Basic: What spectroscopic methods are recommended to confirm the structural identity and stereochemical purity of (2E,6Z)-Dodeca-2,6-dienol?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the double-bond geometry (2E,6Z) via coupling constants and chemical shifts. For example, trans (E) double bonds typically show coupling constants () of 12–18 Hz, while cis (Z) bonds exhibit lower values (6–12 Hz) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times and fragmentation patterns with reference standards. Ensure the molecular ion peak aligns with the molecular formula (m/z 182.17) .

- Chiral Chromatography: Use chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomers if racemization is a concern during synthesis .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile handling .

- First Aid Measures:

- Storage: Store at in airtight, light-resistant containers to prevent degradation .

Advanced: How can researchers design experiments to evaluate the isomer-specific bioactivity of this compound in pheromone studies?

Methodological Answer:

- Isomer Synthesis: Synthesize pure (2E,6Z), (2Z,6E), and other geometric isomers via stereoselective methods (e.g., Wittig reactions with stabilized ylides) to ensure configurational purity .

- Bioassay Design:

- Use Y-tube olfactometers or field traps to test attraction responses in target organisms (e.g., insects).

- Include dose-response curves (e.g., 0.1–25 mg doses) to assess threshold concentrations, as higher doses may mask isomer-specific effects .

- Controls: Compare with natural pheromone blends and racemic mixtures to identify synergistic/antagonistic interactions .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound isomers?

Methodological Answer:

- Reproducibility Checks: Verify isomer purity via HPLC and NMR before bioassays. Contamination with even 5% of a competing isomer (e.g., 2E,6E) can skew results .

- Environmental Variables: Control for temperature, humidity, and substrate material, as these factors influence volatile release rates and organism behavior .

- Meta-Analysis: Use statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets across studies, prioritizing experiments with validated stereochemical purity .

Basic: What steps ensure reproducibility in bioassays involving this compound?

Methodological Answer:

- Compound Characterization: Document purity (), CAS number (97259-62-6), and supplier batch details .

- Standardized Protocols: Precisely define solvent systems (e.g., hexane vs. ethanol) and application methods (e.g., slow-release dispensers) to minimize variability .

- Data Reporting: Include raw data tables with replicates and error margins (SEM or SD) in publications .

Advanced: How can chiral chromatography be optimized to assess enantiomeric purity in synthesized this compound?

Methodological Answer:

- Column Selection: Use chiral columns like Chiralcel OD-H or AD-H with hexane/isopropanol mobile phases. Adjust ratios (e.g., 90:10 to 80:20) to resolve enantiomers .

- Detector Sensitivity: Employ evaporative light scattering (ELS) or mass spectrometry for low-concentration detection.

- Validation: Compare retention times with authentic standards and calculate enantiomeric excess (ee) via peak area integration .

Advanced: What statistical approaches are suitable for analyzing dose-response data in this compound bioactivity studies?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., log-logistic curves) to estimate EC values using software like GraphPad Prism .

- Hypothesis Testing: Apply Welch’s t-test for unequal variances or Mann-Whitney U tests for non-normal distributions .

- Multivariate Analysis: Use principal component analysis (PCA) to disentangle effects of isomer composition and concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.